1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol

Description

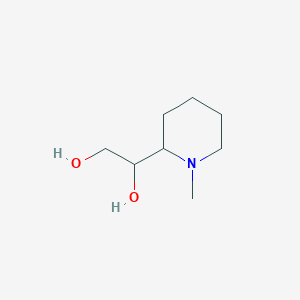

1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is a substituted ethane-1,2-diol derivative featuring a piperidine ring substituted at the 2-position with a methyl group. This compound is structurally characterized by a six-membered saturated nitrogen-containing heterocycle (piperidine) attached to a vicinal diol moiety. Piperidine-based compounds are widely studied in medicinal chemistry due to their bioavailability and role as pharmacophores, suggesting that 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol may have relevance in drug development or catalysis .

Properties

IUPAC Name |

1-(1-methylpiperidin-2-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9-5-3-2-4-7(9)8(11)6-10/h7-8,10-11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMXKSBEWOXLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with ethylene oxide under controlled conditions to yield the desired diol. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the piperidine nitrogen.

Industrial Production Methods: In an industrial setting, the production of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol moiety can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on ethane-1,2-diol derivatives with substituents varying in electronic, steric, and functional properties. Key analogs include aromatic, heteroaromatic, and aliphatic-substituted diols.

Substituent Effects on Physicochemical Properties

*Estimated based on formula C₈H₁₅NO₂.

Key Observations :

- Piperidine vs. Pyridine Substitution : The saturated piperidine ring in the target compound likely enhances basicity compared to aromatic pyridine derivatives, influencing solubility in acidic environments .

- Aromatic vs. Heterocyclic Substituents: Phenolic and methoxy-substituted diols (e.g., ) exhibit higher polarity and solubility in polar solvents, whereas halogenated derivatives () show reduced solubility due to hydrophobic effects.

Spectroscopic Characterization

Comparative NMR and MS data highlight substituent-dependent shifts:

| Compound (Evidence) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 1-(Pyridin-4-yl)ethane-1,2-diol HCl (15) | 7.35–8.50 (pyridine-H), 4.20–4.80 (diol-CH) | 159.4 (C-O), 132.8 (pyridine-C) | 191.0679 [M+Na]⁺ |

| 1-(2-Bromophenyl)ethane-1,2-diol (8) | 7.20–7.60 (Ar-H), 3.90–4.40 (diol-CH) | 141.9 (C-Br), 72.9 (diol-C) | 238.9678 [M+Na]⁺ |

| 1-(4-Methoxyphenyl)ethane-1,2-diol (4) | 6.80–7.30 (Ar-H), 3.75 (OCH₃) | 159.4 (C-OCH₃), 74.4 (diol-C) | 191.0678 [M+Na]⁺ |

The target compound’s piperidine ring would exhibit distinct ¹H NMR signals for methyl groups (~1.50 ppm) and piperidine protons (~2.50–3.50 ppm), with ¹³C NMR peaks near 50–60 ppm for the N-methyl group .

Biological Activity

1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various biological activities. The presence of hydroxyl groups contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, modifications to the piperidine structure can enhance activity against pathogens like Clostridium difficile and Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol | TBD | TBD |

| Hydroxymethyl derivative | 32 (MRSA) | Weak |

| Alkylated derivative | 16 (C. difficile) | Moderate |

Cytotoxicity

The cytotoxic effects of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol were assessed using the MTS assay on MCF-7 breast cancer cells. Results indicated that even at higher concentrations (up to 32 mg/mL), the compound maintained significant cell viability, suggesting a favorable toxicity profile.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the alkyl substituents on the piperidine ring can significantly alter biological activity. For example:

- Hydroxylation : Introduction of hydroxyl groups has been shown to enhance antibacterial properties.

- Alkyl Substitution : Increasing the carbon chain length between heteroatoms can maintain or improve antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol were synthesized and tested against various strains of bacteria. The results highlighted that specific modifications led to improved MIC values against resistant strains.

Case Study 2: Cytotoxicity Assessment

In an evaluation of cytotoxic effects on human breast cancer cells, compounds with similar structures were tested for their ability to inhibit cell proliferation. The findings suggested that while some derivatives exhibited promising activity against cancer cells, others demonstrated lower cytotoxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.